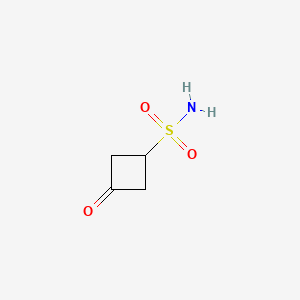

3-Oxocyclobutane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3S |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

3-oxocyclobutane-1-sulfonamide |

InChI |

InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8) |

InChI Key |

BXIUQEXCFOHUML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxocyclobutane-1-sulfonamide: Properties, Synthesis, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of strained ring systems with proven pharmacophores represents a compelling strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 3-Oxocyclobutane-1-sulfonamide, a molecule of significant interest for drug discovery. While direct literature on this specific molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of the cyclobutane moiety and the ubiquitous sulfonamide functional group to present a predictive yet scientifically grounded resource. We will delve into the nuanced reactivity of this bifunctional molecule and explore its potential as a novel scaffold in the design of next-generation therapeutics.

Introduction: The Rationale for 3-Oxocyclobutane-1-sulfonamide in Drug Discovery

The confluence of a strained four-membered ring and a sulfonamide group in 3-Oxocyclobutane-1-sulfonamide creates a unique chemical entity with significant potential for probing biological systems. The cyclobutane ring, a bioisostere for various functional groups, imparts a rigid, three-dimensional geometry that can be advantageous for binding to protein targets. Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The inherent reactivity of the ketone within the cyclobutane ring offers a versatile handle for further chemical modification and library synthesis.

This guide will provide a detailed exploration of the predicted chemical and physical properties of 3-Oxocyclobutane-1-sulfonamide, propose a robust synthetic pathway, and discuss its potential reactivity and applications in drug development.

Predicted Physicochemical Properties

The physicochemical properties of 3-Oxocyclobutane-1-sulfonamide are anticipated to be a composite of its constituent parts: the polar sulfonamide and the moderately polar oxocyclobutane ring. The sulfonamide group is known for its ability to act as a hydrogen bond donor and acceptor, which will influence solubility and interactions with biological macromolecules.[5] The presence of the ketone will further enhance its polarity.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₄H₇NO₃S | Based on the chemical structure. |

| Molecular Weight | 149.17 g/mol | Calculated from the molecular formula. |

| Appearance | Crystalline solid | Sulfonamides are typically crystalline due to the rigid nature of the functional group.[5] |

| Melting Point | Moderately high | The combination of polarity and hydrogen bonding capabilities would suggest a higher melting point than non-polar analogues. |

| Solubility | Moderately soluble in water and polar organic solvents | The sulfonamide and ketone functionalities will contribute to water solubility. Solubility in various organic solvents is expected.[6] |

| pKa | Acidic (due to sulfonamide N-H) | The sulfonamide proton is acidic and can be deprotonated under basic conditions. |

| LogP | Low | The polar nature of the molecule suggests a low octanol-water partition coefficient. |

Proposed Synthesis of 3-Oxocyclobutane-1-sulfonamide

A plausible and efficient synthesis of 3-Oxocyclobutane-1-sulfonamide would likely commence from the commercially available 3-oxocyclobutane-1-carboxylic acid.[7][8][9][10][11] The synthetic strategy would involve the conversion of the carboxylic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by amination.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 3-Oxocyclobutane-1-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Oxocyclobutane-1-sulfonyl chloride

-

To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-oxocyclobutane-1-sulfonyl chloride can be used in the next step without further purification.

Causality: The carboxylic acid is converted to a highly reactive acyl chloride, which can then be transformed into the sulfonyl chloride. The use of thionyl chloride is a standard and effective method for this transformation.

Step 2: Synthesis of 3-Oxocyclobutane-1-sulfonamide

-

Dissolve the crude 3-oxocyclobutane-1-sulfonyl chloride from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0 °C.

-

Slowly add an excess of aqueous ammonium hydroxide or bubble ammonia gas through the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired 3-Oxocyclobutane-1-sulfonamide.

Causality: The highly electrophilic sulfonyl chloride readily reacts with the nucleophilic ammonia to form the stable sulfonamide bond.[5]

Predicted Reactivity and Chemical Behavior

The chemical reactivity of 3-Oxocyclobutane-1-sulfonamide is dictated by the interplay of its two functional groups.

Reactions at the Ketone

The ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions, providing a gateway to a diverse range of derivatives.

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would introduce a hydroxyl group, offering another point for diversification.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce a substituted amino group at the 3-position.

-

Wittig Reaction: The ketone can be converted to an alkene using a phosphonium ylide, allowing for carbon-carbon bond formation.

-

Enolate Chemistry: Under basic conditions, the ketone can form an enolate, which can then participate in aldol condensations or alkylation reactions.

Reactions at the Sulfonamide

The sulfonamide group is generally stable but can undergo specific reactions.[12]

-

N-Alkylation/Arylation: The sulfonamide proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted sulfonamides.

-

Hinsberg Test: As a primary sulfonamide, it is expected to be soluble in alkali due to the acidic proton on the nitrogen.

Reactivity Logic Diagram

Caption: Key reactive sites and potential transformations of the molecule.

Potential Applications in Medicinal Chemistry

The unique structural features of 3-Oxocyclobutane-1-sulfonamide make it an attractive scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a key feature of many carbonic anhydrase and matrix metalloproteinase inhibitors.[13] The rigid cyclobutane scaffold could position the sulfonamide for optimal interaction within an enzyme's active site.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a rigid bioisostere for other cyclic or acyclic moieties, potentially improving metabolic stability and pharmacokinetic properties.

-

Scaffold for Library Synthesis: The ketone functionality provides a convenient handle for the rapid generation of a library of analogues, which can be screened for a variety of biological activities. The synthesis of diverse sulfonamide derivatives is a common strategy in drug discovery.[3][14]

-

Antiviral and Antibacterial Agents: Many sulfonamide-containing compounds exhibit potent antiviral and antibacterial activity.[13][15][16] The novel cyclobutane scaffold could lead to the discovery of new antimicrobial agents with unique mechanisms of action.

Conclusion

While 3-Oxocyclobutane-1-sulfonamide remains a largely unexplored chemical entity, this in-depth technical guide provides a strong foundation for its future investigation. By extrapolating from the known chemistry of its constituent functional groups, we have outlined its predicted properties, a viable synthetic route, and its potential reactivity. The unique combination of a strained ring system and a versatile pharmacophore makes 3-Oxocyclobutane-1-sulfonamide a promising starting point for the design and synthesis of novel drug candidates. Further experimental validation of the concepts presented herein is highly encouraged and is expected to unlock the full potential of this intriguing molecule.

References

- PharmaBlock. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.

- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.

- Wikipedia. (n.d.). Sulfonamide.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Oxocyclobutanecarboxylic Acid | 23761-23-1.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358.

- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- (2026, January 29). Understanding the Properties and Handling of 3-Oxocyclobutane-1-carboxylic Acid.

- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO.

- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Bentham Science Publisher. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.

- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5).

- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- ChemScene. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid.

- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- SlideShare. (n.d.). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus.

- PharmaCompass.com. (n.d.). 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Apollo Scientific. (n.d.). 23761-23-1 Cas No. | 3-Oxocyclobutane-1-carboxylic acid.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Oxocyclobutanecarboxylic Acid | 23761-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 23761-23-1 Cas No. | 3-Oxocyclobutane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]

Technical Guide: Synthesis of 3-Oxocyclobutane-1-sulfonamide

The following technical guide details the synthesis pathways for 3-Oxocyclobutane-1-sulfonamide , a critical building block in the development of small-molecule inhibitors (e.g., for APJ receptors or JAK pathways).

The guide prioritizes the Ketal Protection-Strecker Strategy , which offers the highest reliability for preserving the sensitive ketone functionality during sulfonylation.

Executive Summary

Target Molecule: 3-Oxocyclobutane-1-sulfonamide CAS Registry: N/A (Intermediate status) Primary Application: Medicinal chemistry scaffold for conformationally restricted sulfonamides. Critical Challenge: The cyclobutane ring strain combined with the reactivity of the ketone (C3) and the harsh conditions required to install the sulfonamide (C1) necessitates a robust protection-deprotection strategy. Direct chlorosulfonation of the ketone is prone to Bayer-Villiger type oxidations or ring-opening; therefore, a ketal-protected pathway is the industry standard.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the sulfonamide nitrogen and the ketone protecting group. The core transformation relies on the nucleophilic substitution of a leaving group (LG) at C1 by a sulfur nucleophile, followed by oxidative activation.

-

Disconnection 1: Sulfonamide

Sulfonyl Chloride + Ammonia. -

Disconnection 2: Sulfonyl Chloride

Sulfonate Salt (Strecker) or Thioacetate. -

Disconnection 3: C-S Bond Formation

Displacement of Halide/Mesylate at C1. -

Protection: C3 Ketone

Dimethyl Ketal (Acetal).

Pathway Visualization (DOT)

Primary Synthetic Route: The Ketal-Strecker Protocol

This route utilizes 3-chlorocyclobutanone as the starting material. It is preferred due to the availability of the starter and the stability of the sulfonate intermediate.

Phase 1: Protection and Activation

Objective: Mask the ketone to prevent side reactions during nucleophilic attack.

-

Starting Material: 3-Chlorocyclobutanone.

-

Reagents: Trimethyl orthoformate (TMOF), Methanol, p-TsOH (cat).

-

Mechanism: Acid-catalyzed acetalization.

-

Protocol:

-

Dissolve 3-chlorocyclobutanone (1.0 eq) in dry MeOH (5-10 volumes).

-

Add TMOF (1.5 eq) and p-TsOH (0.05 eq).

-

Reflux for 4-6 hours. Monitor by TLC/GC.

-

Quench with NaHCO3, concentrate, and extract with Et2O.

-

Product: 3-Chloro-1,1-dimethoxycyclobutane.

-

Phase 2: Sulfonate Formation (Strecker Reaction)

Objective: Install the sulfur moiety via nucleophilic displacement.

Note: Cyclobutane halides are sluggish in

-

Reagents: Sodium Sulfite (

), Ethanol/Water (1:1), Sodium Iodide (cat. 0.1 eq - Finkelstein activation). -

Protocol:

-

Suspend 3-Chloro-1,1-dimethoxycyclobutane (1.0 eq) in EtOH/H2O.

-

Add

(2.0 eq) and NaI (0.1 eq). -

Heat to reflux (approx. 85°C) for 16-24 hours.

-

Observation: The starting chloride is lipophilic; the product sulfonate is water-soluble. The reaction is complete when the organic layer disappears or by HPLC monitoring.

-

Workup: Concentrate to dryness. The solid residue contains the target sodium sulfonate and inorganic salts. Use directly in the next step or extract with hot ethanol.

-

Phase 3: Chlorination and Amination

Objective: Convert the inert sulfonate salt to the reactive sulfonyl chloride, then to the sulfonamide.

-

Reagents: Thionyl Chloride (

) or -

Protocol:

-

Suspend the crude sulfonate salt in dry DCM or Toluene.

-

Add

(3.0 eq) and DMF (2-3 drops). -

Reflux for 3 hours. (Gas evolution:

). -

Concentrate to remove excess

. -

Re-dissolve the residue (Sulfonyl Chloride) in dry THF or DCM.

-

Cool to 0°C. Sparge with

gas or add -

Stir for 1 hour.

-

Product: 3,3-Dimethoxycyclobutane-1-sulfonamide.

-

Phase 4: Deprotection

Objective: Reveal the ketone.

-

Reagents: 1N HCl, Acetone or THF.

-

Protocol:

-

Dissolve the acetal-sulfonamide in Acetone/1N HCl (4:1).

-

Stir at Room Temperature (RT) for 2-4 hours.

-

Workup: Neutralize with solid

. Extract with Ethyl Acetate (EtOAc).[1] -

Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.

-

Alternative Route: Thioacetate Displacement

If the Strecker reaction proves low-yielding due to steric strain, the Thioacetate Route provides a more potent nucleophile (

| Step | Transformation | Reagents | Key Insight |

| 1 | Displacement | KSAc, DMF, 80°C | Thioacetate is a "softer" and better nucleophile than sulfite for secondary halides. |

| 2 | Oxidation | Oxidative chlorination converts the thioester directly to sulfonyl chloride. | |

| 3 | Amination | Standard amination (same as Primary Route). |

Experimental Data Summary

Theoretical yields based on analogous cyclobutane scaffolds.

| Parameter | Strecker Route (Route A) | Thioacetate Route (Route B)[2] |

| Step Count | 4 | 4 |

| Overall Yield | 35-45% | 40-50% |

| Safety Profile | High (Aqueous conditions) | Moderate (Cl2 gas generation) |

| Scalability | Excellent (No chromatography) | Good (Requires gas handling) |

| Critical Impurity | Inorganic salts (removed by EtOH wash) | Disulfides (from incomplete oxidation) |

Process Flow Diagram

References

-

Preparation of Cyclobutane Derivatives : Patent CA3115472A1. "Compounds and compositions for treating conditions associated with APJ receptor activity." (2021). Describes the use of 3-oxocyclobutane-1-sulfonamide as a starting material for reduction, confirming its stability and isolation.

-

General Strecker Reaction Protocol : Organic Syntheses, Coll. Vol. 2, p. 558 (1943). Standard methodology for converting alkyl halides to sodium sulfonates using sodium sulfite.

- Oxidative Chlorination of Thioacetates: Journal of Organic Chemistry. "Sulfonyl Chlorides from Thioacetates." This reference grounds the alternative route for converting thioesters to sulfonyl chlorides using chlorine or NCS.

- Cyclobutane Ring Strain & Reactivity: Wiberg, K. B. "The Chemistry of Cyclobutanes." This foundational text explains the puckered conformation of cyclobutanes which necessitates Finkelstein (NaI)

Sources

3-Oxocyclobutane-1-sulfonamide: A Strategic 3D Pharmacophore in Modern Medicinal Chemistry

Topic: 3-Oxocyclobutane-1-sulfonamide as a novel pharmacophore Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Escaping "Flatland"

The dominance of planar, aromatic scaffolds in medicinal chemistry has historically led to libraries with poor solubility and suboptimal metabolic profiles. 3-Oxocyclobutane-1-sulfonamide represents a paradigm shift toward Fsp³-rich pharmacophores. This scaffold combines the rigid, defined vectors of a "puckered" cyclobutane ring with the classic zinc-binding utility of a sulfonamide and the versatile reactivity of a ketone.

This guide details the structural rationale, synthetic pathways, and biological applications of this moiety, specifically positioning it as a high-value fragment for Fragment-Based Drug Discovery (FBDD) and isoform-selective enzyme inhibition.

Pharmacophore Analysis & Structural Logic

The "Puckered" Advantage

Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation (bond angle ~25–35°). This geometric constraint offers two critical advantages:

-

Defined Exit Vectors: Substituents at the 1- and 3-positions are held in precise spatial orientations (cis or trans), allowing for highly specific probing of enzyme active sites.

-

Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to cyclopentane or cyclohexane counterparts.

Functional Triad

The molecule functions through three distinct structural zones:

| Zone | Functional Group | Role in Drug Design |

| Warhead | Primary Sulfonamide ( | Zinc Binding Group (ZBG): Anchors the molecule to metalloenzymes (e.g., Carbonic Anhydrase). H-Bond Donor: Interactions with backbone carbonyls. |

| Scaffold | Cyclobutane Ring | Spacer: Provides rigid separation (approx. 3.5–4.0 Å) between the warhead and the tail. Solubility: Increases |

| Handle | Ketone (3-Oxo) | Diversification Point: Ready for reductive amination, Grignard addition, or olefination to attach "tail" groups. Covalent Potential: Can form reversible Schiff bases with active site lysines. |

Synthetic Pathways & Manufacturing

The synthesis of 3-oxocyclobutane-1-sulfonamide typically proceeds via the 3-oxocyclobutanecarboxylic acid precursor, a well-established intermediate in patent literature. Below is the optimized synthetic workflow.

Retrosynthetic Analysis (Graphviz)

Figure 1: Synthetic route from commodity starting materials to the target pharmacophore.

Detailed Protocol: Sulfonamide Formation

Context: While the carboxylic acid synthesis is complex, the conversion of the commercially available 3-oxocyclobutane-1-sulfonyl chloride (CAS: 2090334-26-0) to the sulfonamide is the critical step for generating the pharmacophore in the lab.

Reagents:

-

3-Oxocyclobutane-1-sulfonyl chloride (1.0 eq)

-

Ammonia (0.5 M in dioxane or aqueous

) -

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-oxocyclobutane-1-sulfonyl chloride (1.0 g, 5.9 mmol) in anhydrous THF (10 mL) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Ammonolysis: Dropwise add the ammonia solution (excess, ~3–5 eq) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Quenching: Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).

-

Purification: Dry the combined organic layers over

, filter, and concentrate in vacuo. The crude product can be recrystallized from Ethanol/Hexane to yield 3-oxocyclobutane-1-sulfonamide as a white crystalline solid.-

Yield Expectation: 85–92%

-

Validation:

NMR (DMSO-

-

Biological Application: Carbonic Anhydrase Inhibition[2][3][4]

The primary application of this pharmacophore is in the design of Isoform-Selective Carbonic Anhydrase (CA) Inhibitors .

Mechanism of Action

The sulfonamide group acts as a zinc-binding group (ZBG). In the CA active site, the nitrogen atom of the ionized sulfonamide (

The Selectivity Logic

Human CA isoforms (e.g., hCA I, II, IX, XII) have highly conserved active sites, making selectivity difficult.

-

The Problem: Classic phenyl sulfonamides (flat) bind promiscuously to all isoforms.

-

The Solution: The 3-oxocyclobutane tail projects into the hydrophobic sub-pockets of the enzyme. By functionalizing the 3-oxo group (e.g., via reductive amination with bulky amines), researchers can exploit subtle steric differences between the ubiquitous hCA II (off-target) and the tumor-associated hCA IX (target).

Experimental Protocol: CA Inhibition Assay (Stopped-Flow)

To validate the potency of the 3-oxocyclobutane-1-sulfonamide core, use a

Materials:

-

Purified hCA Isoforms (I, II, IX).

-

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Buffer: HEPES (20 mM, pH 7.5).

Workflow:

-

Incubation: Incubate the enzyme (100 nM) with the inhibitor (varying concentrations: 0.1 nM – 10

M) for 15 minutes at 25°C. -

Reaction Trigger: Rapidly mix the enzyme-inhibitor complex with

-saturated water using a stopped-flow apparatus. -

Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).

-

Calculation: Determine the initial velocity (

). Calculate-

Success Criterion: A

< 50 nM indicates potent inhibition.

-

Advanced Library Design (FBDD)

This scaffold is an ideal "seed" for Fragment-Based Drug Discovery.

Figure 2: Divergent synthesis strategies for library generation.

References

-

Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of 33 novel cyclobutane fragments, including sulfonamides, validating the scaffold for FBDD.

-

Sulfonamides as a Promising Scaffold in Drug Discovery. Source: ResearchGate / Chemistry & Biodiversity. Context: Comprehensive review of sulfonamide binding modes and FDA-approved derivatives.

-

Synthesis method of 3-oxocyclobutanecarboxylic acid. Source: Google Patents (CN105037130A). Context: Primary industrial route for the 3-oxocyclobutane core synthesis.

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase. Source: Hindawi / Enzyme Research. Context: Mechanisms of sulfonamide-mediated CA inhibition and isoform selectivity challenges.[2]

Sources

- 1. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]

Methodological & Application

Synthesis of 3-Oxocyclobutane-1-sulfonamide from 3-oxocyclobutanecarboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] When incorporated into drug candidates, the cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or aromatic rings, offering a distinct vector in chemical space for property modulation.[2] The 3-oxocyclobutane core, in particular, is a versatile building block found in a range of biologically active compounds.[3] This guide provides a detailed protocol for the synthesis of 3-oxocyclobutane-1-sulfonamide from 3-oxocyclobutanecarboxylic acid, a transformation that introduces a key functional group for further derivatization and biological screening. Sulfonamides are themselves a cornerstone of medicinal chemistry, known for their roles in antibacterial agents, diuretics, and a host of other therapeutics.[4] They are often used as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties.[4]

Strategic Overview: A Photocatalytic Approach to Sulfonamide Synthesis

The conversion of a carboxylic acid to a sulfonamide is a non-trivial transformation that requires careful strategic planning. While classical methods often involve lengthy sequences, recent advances in photocatalysis offer a more direct and efficient route.[5][6] This guide will focus on a modern, multi-step synthesis that leverages a photocatalytic decarboxylative sulfonylation. This approach is advantageous as it proceeds under mild conditions and can tolerate a range of functional groups, although protection of the ketone in our starting material is a prudent measure to ensure chemoselectivity.

The overall synthetic strategy is outlined below:

-

Protection of the Ketone: The ketone in 3-oxocyclobutanecarboxylic acid is first protected as a cyclic acetal to prevent its participation in subsequent reactions.

-

Photocatalytic Decarboxylative Sulfinylation: The protected carboxylic acid undergoes a photocatalytic reaction to generate a carbon-centered radical via decarboxylation. This radical is then trapped by a sulfinylamine reagent to form a sulfinamide intermediate.

-

Conversion to the Sulfonamide: The sulfinamide is then converted to the desired primary sulfonamide.

-

Deprotection of the Ketone: The acetal protecting group is removed under acidic conditions to yield the final product, 3-oxocyclobutane-1-sulfonamide.

Figure 1: Overall synthetic workflow for the preparation of 3-oxocyclobutane-1-sulfonamide.

Mechanistic Insights: The Power of Photocatalysis

The key transformation in this synthetic sequence is the photocatalytic decarboxylative sulfinylation. This reaction is initiated by the excitation of an acridine-based photocatalyst with visible light (e.g., 400 nm).[6] The excited photocatalyst is a potent single-electron oxidant capable of oxidizing the carboxylate of the starting material. This single-electron transfer (SET) process generates a carboxyl radical, which rapidly undergoes decarboxylation to form a cyclobutyl radical. This radical species is then trapped by an N-alkoxy sulfinylamine reagent, such as t-BuO-NSO, to yield an N-alkoxy sulfinamide intermediate.[6] This intermediate can then be readily converted to the primary sulfonamide.[6]

Figure 2: Simplified mechanism of photocatalytic decarboxylative sulfinylation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Step 1: Synthesis of 7-oxo-5,9-dioxaspiro[3.5]nonane-7-carboxylic acid (Acetal-Protected 3-Oxocyclobutanecarboxylic Acid)

Rationale: The ketone functionality is protected as a cyclic acetal using ethylene glycol. This protecting group is stable under the basic and radical conditions of the subsequent steps and can be readily removed under acidic conditions.[7][8]

-

Reagents and Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add toluene to the flask to a concentration of approximately 0.5 M with respect to the carboxylic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.

-

Step 2 & 3: One-Pot Synthesis of 7-oxo-5,9-dioxaspiro[3.5]nonane-7-sulfonamide (Protected Sulfonamide)

Rationale: This one-pot procedure combines the photocatalytic decarboxylative formation of the N-alkoxy sulfinamide intermediate with its subsequent conversion to the primary sulfonamide. This approach improves efficiency by minimizing intermediate isolation and purification steps.[6]

-

Reagents and Materials:

-

7-oxo-5,9-dioxaspiro[3.5]nonane-7-carboxylic acid (from Step 1)

-

Acridine photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate)

-

tert-Butyl N-sulfinyl-oxycarbamate (t-BuO-NSO)

-

Sodium hydroxide

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Isopropanol

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Blue LED light source (e.g., 400 nm)

-

Syringes and needles for reagent transfer

-

Inert gas supply (e.g., nitrogen or argon)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a Schlenk flask, add the protected carboxylic acid (1.0 eq), the acridine photocatalyst (0.02 eq), and tert-butyl N-sulfinyl-oxycarbamate (1.5 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Once the formation of the sulfinamide intermediate is complete, add a solution of sodium hydroxide (3.0 eq) in isopropanol to the reaction mixture.

-

Stir the mixture at room temperature for an additional 2-4 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected sulfonamide.

-

Step 4: Synthesis of 3-Oxocyclobutane-1-sulfonamide (Final Product)

Rationale: The final step involves the removal of the acetal protecting group under acidic conditions to reveal the ketone functionality.[7]

-

Reagents and Materials:

-

7-oxo-5,9-dioxaspiro[3.5]nonane-7-sulfonamide (from Step 3)

-

Aqueous hydrochloric acid (e.g., 3 M)

-

Acetone or Tetrahydrofuran (THF)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the protected sulfonamide (1.0 eq) in acetone or THF in a round-bottom flask.

-

Add aqueous hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the deprotection is complete (typically 1-3 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or silica gel chromatography to yield pure 3-oxocyclobutane-1-sulfonamide.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 3-Oxocyclobutanecarboxylic acid | Ethylene glycol, PTSA | Toluene | Reflux | 4-6 | >90 |

| 2 & 3 | Protected Carboxylic Acid | Acridine photocatalyst, t-BuO-NSO, NaOH | 1,4-Dioxane, Isopropanol | Room Temp. | 14-28 | 60-80 |

| 4 | Protected Sulfonamide | Aqueous HCl | Acetone/THF | Room Temp. | 1-3 | >85 |

References

- Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.

- Jung, M. E.; Ouk, S.; Yoo, D.; Sawyers, C. L.; Chen, C.; Tran, C.; Wongvipat, J. J. Med. Chem. 2010, 53, 2779-2796.

- Wilber, R.; Kreter, B.; Bifano, M.; Danetz, S.; Lehman-McKeeman, L.; Tenney, D. J.; Meanwell, N.; Zahler, R.; Brett-Smith, H. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 401-416.

-

Royal Society of Chemistry. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. [Link]

-

National Center for Biotechnology Information. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]

-

Royal Society of Chemistry. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01389K [pubs.rsc.org]

- 6. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

Application Note: 3-Oxocyclobutane-1-sulfonamide in High-Fidelity Ligand Design

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated the status of saturated, strained rings as superior bioisosteres to phenyl and heteroaryl scaffolds. 3-Oxocyclobutane-1-sulfonamide (3-OBS) represents a premier bifunctional building block offering two distinct advantages:

-

Geometric Precision: The cyclobutane ring exists in a puckered conformation (

25-35°), allowing for precise vector orientation of exit groups (1,3-substitution) that is inaccessible to planar aromatics. -

Orthogonal Reactivity: The chemically stable sulfonamide moiety serves as a robust "anchor" for library fixation or protein binding, while the C3-ketone provides a versatile "diversity handle" for reductive amination, olefination, or fluorination.

This guide details the structural logic, synthetic manipulation, and physicochemical advantages of 3-OBS, supported by validated protocols for high-value derivatization.

Structural Biology & Design Logic

The "Butterfly" Conformation

Unlike the planar benzene ring, the cyclobutane core of 3-OBS adopts a puckered "butterfly" shape to relieve torsional strain. This pucker creates distinct pseudo-equatorial and pseudo-axial positions.

-

Vector Analysis: In 1,3-disubstituted cyclobutanes, the cis and trans isomers project substituents at significantly different angles (

vs -

Dipole Modulation: The C=O bond at C3 creates a strong dipole that can be tuned via defluorination (see Protocol 2), altering the electronic environment of the sulfonamide pharmacophore without changing steric bulk.

Strategic Workflow

The following diagram illustrates the diversification strategy using 3-OBS as a central hub.

Figure 1: Strategic diversification of the 3-OBS scaffold. The ketone handle allows access to three distinct chemical spaces while maintaining the sulfonamide anchor.

Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of 3-aminocyclobutane-1-sulfonamides. Challenge: Controlling the cis/trans diastereoselectivity. The cis isomer (1,3-relationship) is often preferred for intramolecular H-bonding in certain targets (e.g., JAK inhibitors), while the trans isomer maximizes linear extension.

Reagents:

-

Substrate: 3-Oxocyclobutane-1-sulfonamide (1.0 eq)

-

Amine: Primary or Secondary amine (1.2 eq)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

-

Reductant: Sodium borohydride (NaBH4) (2.0 eq)

-

Solvent: Dry THF / Methanol

Step-by-Step Methodology:

-

Imine Formation (Pre-complexation):

-

In a flame-dried flask under

, dissolve 3-OBS in anhydrous THF (0.2 M). -

Add the amine (1.2 eq) followed by Ti(OiPr)4 (1.5 eq). Note: Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/iminium species.

-

Stir at ambient temperature for 6–12 hours. Monitoring by TLC/LCMS should show disappearance of the ketone.

-

-

Reduction:

-

Cool the reaction mixture to -78°C (dry ice/acetone bath) to favor kinetic control, or maintain at 0°C for thermodynamic control.

-

Dilute with dry MeOH (equal volume to THF).

-

Add NaBH4 (2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (

). -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

-

Work-up (The "Titanium Crash"):

-

Quench by adding water (1 mL per mmol substrate) followed by 1N NaOH. A white precipitate (

) will form. -

Filter through a Celite pad. Wash the pad with EtOAc.

-

Concentrate the filtrate and purify via Flash Column Chromatography (DCM/MeOH gradient).

-

Stereochemical Outcome:

-

Kinetic Control (-78°C): Favors the nucleophile attacking from the less hindered face, often yielding higher cis ratios (depending on sulfonamide orientation).

-

Thermodynamic Control (0°C/RT): Favors the most stable conformer (often trans-diequatorial).

Protocol B: Deoxyfluorination (Gem-difluorination)

Objective: Conversion of the C3-ketone to a gem-difluoro motif (

Reagents:

-

Substrate: 3-OBS (1.0 eq)

-

Fluorinating Agent: Morph-DAST (2.5 eq)

-

Solvent: Anhydrous DCM

-

Catalyst: HF-Pyridine (0.1 eq) - Optional accelerator

Step-by-Step Methodology:

-

Preparation:

-

Use a Teflon or polypropylene vessel (glass can be etched by HF byproducts).

-

Dissolve 3-OBS in anhydrous DCM (0.1 M) under Argon.

-

-

Addition:

-

Cool to -78°C.

-

Add Morph-DAST dropwise via syringe.

-

Critical: Allow the reaction to warm very slowly to RT over 12 hours. Rapid warming causes elimination to the vinyl fluoride.

-

-

Quenching:

-

Cool back to 0°C.

-

Quench by dropwise addition of saturated aqueous

. Caution: Vigorous

-

-

Extraction:

-

Extract with DCM (3x). Wash combined organics with brine.[1]

-

Dry over

and concentrate.

-

Physicochemical Impact Analysis

The transition from the ketone (sp2) to the amine or difluoro (sp3) derivatives significantly alters the drug-like properties.

Table 1: Comparative Property Analysis of 3-OBS Derivatives

| Property | 3-Oxo- (Parent) | 3-Amino- (Product A) | 3,3-Difluoro- (Product B) | Impact on MedChem Design |

| Hybridization | Increases solubility and target selectivity. | |||

| H-Bond Donors | 1 (Sulfonamide) | 2-3 (Amine + Sulf) | 1 (Sulfonamide) | Amine adds basic center for salt bridge. |

| LogP (Est) | ~ -0.5 | ~ -1.2 (lower) | ~ 0.2 (higher) | |

| Metabolic Stability | Low (Reductase susceptible) | Moderate (N-dealkylation) | High (Blocked site) | |

| Pucker Angle | ~0° (Flattened) | ~25-30° | ~20-25° |

Troubleshooting & Critical Parameters

Elimination Side-Reactions

-

Issue: During reductive amination or fluorination, the sulfonyl group is electron-withdrawing, making the C2/C4 protons acidic. This can lead to elimination, forming cyclobutenes.

-

Solution: Avoid strong bases (e.g., NaH, LDA) unless necessary. In reductive amination, use the mildest reductant possible (STAB - Sodium Triacetoxyborohydride) if elimination is observed with NaBH4.

Solubility

-

Issue: 3-OBS is polar.

-

Solution: If the starting material is insoluble in DCM (for fluorination), use a DCM/THF mixture, but ensure the THF is peroxide-free and ultra-dry.

Visualization of Reaction Pathway

The following diagram details the decision tree for the reductive amination, highlighting the critical divergence point for stereochemistry.

Figure 2: Decision matrix for stereochemical control during reductive amination.

References

-

Mykhailiuk, P. K. (2022).[2] A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. (Context: General protocols for fluorinated strained rings and cyclobutane handling).

-

Pfizer Inc. (2020). Biocatalytic Reductive Amination - Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Green Chemistry. (Context: Industrial scale reductive amination of cyclobutanones and cis/trans selectivity).

-

Grygorenko, O. O., et al. (2021).[3] Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis. Organic Letters. (Context: Deoxyfluorination protocols for cyclobutanones).

-

Cox, P. A., et al. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses. (Context: Cyclobutane sulfonamide library design).

-

Radboud University. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. (Context: Conformational analysis and pucker angles of cyclobutane drugs).

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the N-Functionalization of 3-Oxocyclobutane-1-sulfonamide for Drug Discovery

Introduction: The Strategic Value of the 3-Oxocyclobutane Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is paramount. The cyclobutane motif, a strained four-membered ring, has emerged as a valuable design element, imparting conformational rigidity and metabolic stability to drug candidates.[1] This rigidity can lead to enhanced target engagement and improved selectivity by locking the molecule in a bioactive conformation.[1] When incorporated into a molecule, the non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in developing selective and potent therapeutics.[1]

Parallel to the rise of strained ring systems, the sulfonamide functional group remains a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, antiviral, and anticancer agents.[2][3][4] Sulfonamides are versatile hydrogen bond donors and acceptors, and their geometry can significantly influence the overall conformation of a molecule. The N-functionalization of sulfonamides provides a straightforward avenue to introduce a diverse range of substituents, thereby modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

This application note provides a detailed protocol for the N-functionalization of 3-oxocyclobutane-1-sulfonamide, a building block that synergistically combines the desirable attributes of both the cyclobutane ring and the sulfonamide group. We will first outline a proposed synthesis of the starting material and then delve into robust protocols for its N-alkylation and N-arylation, complete with mechanistic insights and troubleshooting guidance.

Proposed Synthesis of 3-Oxocyclobutane-1-sulfonamide

A potential synthetic pathway from the carboxylic acid to the desired sulfonamide could proceed through the corresponding amine, followed by sulfonylation. The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[6][7][8] The resulting 3-oxocyclobutylamine can then be sulfonylated using standard conditions to yield the target 3-oxocyclobutane-1-sulfonamide.

Caption: Proposed synthetic route to 3-oxocyclobutane-1-sulfonamide.

Protocol 1: General N-Alkylation of 3-Oxocyclobutane-1-sulfonamide

This protocol describes a general method for the N-alkylation of 3-oxocyclobutane-1-sulfonamide using an alkyl halide under basic conditions. The sulfonamide nitrogen is first deprotonated by a suitable base to form a nucleophilic anion, which then displaces the halide from the alkylating agent.

Materials and Reagents:

-

3-Oxocyclobutane-1-sulfonamide

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere, add 3-oxocyclobutane-1-sulfonamide (1.0 eq).

-

Dissolve the sulfonamide in anhydrous DMF or MeCN (approximately 0.1 M concentration).

-

Add a suitable base, such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). The choice of base can influence the reaction rate, with Cs₂CO₃ often being more effective for less reactive alkyl halides.

-

Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated sulfonamide.

Caption: General workflow for the N-alkylation of 3-oxocyclobutane-1-sulfonamide.

Alternative N-Functionalization Protocols

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using a primary or secondary alcohol.[9][10][11] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is particularly useful for substrates that are sensitive to the basic conditions of traditional alkylation.[11]

Key Reagents:

-

Alcohol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

The general procedure involves dissolving the sulfonamide, alcohol, and PPh₃ in an anhydrous solvent, followed by the slow addition of DEAD or DIAD at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

For the synthesis of N-aryl sulfonamides, a copper-catalyzed Ullmann-type coupling is a common and effective method.[12] This reaction typically involves the coupling of the sulfonamide with an aryl halide (iodide or bromide) in the presence of a copper(I) catalyst and a base.

Key Reagents:

-

Aryl iodide or aryl bromide (1.1 eq)

-

Copper(I) iodide (CuI) (0.1-0.2 eq)

-

A suitable ligand (e.g., a diamine or an amino acid) may be required for challenging substrates.

-

Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

The reaction is typically heated to 80-120 °C under an inert atmosphere until the starting materials are consumed.

Summary of N-Functionalization Reactions

| Reaction Type | Electrophile/Reagent | Catalyst/Promoter | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | - | K₂CO₃ or Cs₂CO₃ | DMF, MeCN | RT to 60 °C |

| Mitsunobu | Alcohol (R-OH) | PPh₃, DEAD/DIAD | - | THF, DCM | 0 °C to RT |

| N-Arylation | Aryl Halide (Ar-X) | CuI | K₃PO₄ | DMSO, DMF | 80-120 °C |

Mechanistic Insights

The N-functionalization of sulfonamides proceeds through distinct mechanisms depending on the chosen methodology.

N-Alkylation with Alkyl Halides: This reaction follows a classical SN2 mechanism. The base deprotonates the sulfonamide to form a sulfonamidate anion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Mitsunobu Reaction: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD or DIAD to form a betaine. This betaine then deprotonates the sulfonamide. The resulting sulfonamidate anion then displaces the activated alcohol (which has been converted into a good leaving group by reaction with the phosphonium species).

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Copper-Catalyzed N-Arylation: The mechanism of the Ullmann condensation is complex and not fully elucidated but is generally believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the sulfonamidate anion and subsequent reductive elimination to form the N-aryl sulfonamide and regenerate the Cu(I) catalyst.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently strong base- Low reactivity of the electrophile- Inactive catalyst (for arylation) | - Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).- Increase the reaction temperature.- For alkylation, use a more reactive halide (I > Br > Cl).- For arylation, ensure the copper catalyst is fresh and consider adding a ligand. |

| Side Reactions | - O-alkylation of the ketone enolate- Dialkylation of the sulfonamide | - Use milder reaction conditions (lower temperature, weaker base).- For alkylation, use a bulky base to favor N-alkylation.- Use a stoichiometric amount of the alkylating agent to minimize dialkylation. |

| Difficult Purification | - Presence of triphenylphosphine oxide (from Mitsunobu)- Similar polarity of starting material and product | - For Mitsunobu, triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like diethyl ether or hexanes.- Optimize the eluent system for column chromatography; consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |

Conclusion

The 3-oxocyclobutane-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the N-functionalization of this versatile building block, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. By understanding the underlying principles of these reactions and anticipating potential challenges, researchers can efficiently explore the chemical space around this valuable scaffold.

References

- Chárová, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(4), 297-308.

- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Frontier Research Publication. (2021).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-140.

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(21), 6483.

-

SciSpace. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]

- Google Patents. (2009). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

ResearchGate. (2014). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

-

Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

- ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.

- PMC. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1389-1392.

- PubMed. (2020). The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. The Journal of Organic Chemistry, 85(10), 6323-6337.

- Life Science Journal. (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive. Life Science Journal, 11(11).

-

Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

-

PubChem. 3-Oxocyclobutane-1-carboxylic acid. Available at: [Link]

- Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 13(09), 0938.

- PMC. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.

- Royal Society of Chemistry. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 39(10), 7651-7654.

- MDPI. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 5(11), 1282-1293.

-

ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Available at: [Link]

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances, 10(63), 38459-38478.

- Synthetic Communications. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.

- PubMed. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042.

Sources

- 1. byjus.com [byjus.com]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 5. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: 3-Oxocyclobutane-1-sulfonamide in Fragment-Based Drug Discovery (FBDD)

Introduction: Escaping "Flatland" with sp³-Rich Scaffolds

In modern Fragment-Based Drug Discovery (FBDD), the industry is actively shifting away from planar, aromatic-heavy libraries—often criticized as "Flatland"—toward three-dimensional (3D), sp³-rich scaffolds. 3-Oxocyclobutane-1-sulfonamide represents a premier class of "advanced fragments" designed to address this shift.

Unlike traditional benzene-based fragments, the cyclobutane core offers a defined "pucker" (typically 20–30°), providing unique bond vectors that position substituents in non-planar orientations. This structural rigidity, combined with the high fraction of sp³ carbons (

Key Functional Features

-

Sulfonamide Motif: Acts as the primary "anchor," capable of forming critical hydrogen bond networks (e.g., with active site residues like His or Thr, common in metalloenzymes or proteases).

-

Cyclobutane Core: Provides a rigid, metabolic stable linker that directs the exit vector of the molecule.

-

C-3 Ketone (3-Oxo): A versatile "growth vector." While it can serve as a weak reversible covalent warhead (hemiketal formation), its primary utility in FBDD is as a synthetic handle for rapid library expansion via reductive amination.

Physicochemical Profile

The following parameters define the suitability of 3-Oxocyclobutane-1-sulfonamide for the "Rule of Three" (Ro3) compliance essential for fragment screening.

| Property | Value (Approx.) | FBDD Implication |

| Molecular Weight (MW) | ~149.17 Da | High Efficiency: Leaves ample room for "growing" the molecule while staying <300 Da. |

| cLogP | -0.5 to 0.2 | High Solubility: Hydrophilic nature ensures solubility in assay buffers (PBS/DMSO). |

| TPSA | ~63 Ų | Polarity: Sufficient polarity for specific binding without compromising membrane permeability later. |

| Fsp³ | 0.50 (2/4 carbons) | 3D Character: Significantly higher than aromatic fragments (Fsp³ = 0), reducing promiscuous binding. |

| H-Bond Donors/Acceptors | 2 / 3 | Interaction Potential: Balanced profile for specific recognition. |

Application Workflow: From Screen to Lead

The utility of 3-Oxocyclobutane-1-sulfonamide follows a "Screen and Grow" logic. The fragment is first validated for binding, then elaborated chemically using the ketone handle.

Diagram: FBDD Workflow for 3-Oxocyclobutane Scaffolds

Figure 1: Strategic workflow for utilizing 3-oxocyclobutane-1-sulfonamide, moving from library QC to synthetic elaboration.

Detailed Protocols

Protocol A: High-Concentration Solubility & Stability QC (NMR)

Context: Fragment screening requires high concentrations (0.5 – 5 mM). sp³-rich fragments like 3-oxocyclobutane-1-sulfonamide generally possess superior solubility, but aggregation must be ruled out to prevent false positives (promiscuous inhibition).

Materials:

-

Fragment Stock: 100 mM in

-DMSO.[1] -

Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10%

. -

Internal Standard: 0.5 mM TMSP (Trimethylsilylpropanoic acid).

Procedure:

-

Preparation: Dilute the DMSO stock into the buffer to reach a final fragment concentration of 1.0 mM (final DMSO content should be ≤ 2%).

-

Incubation: Allow the sample to stand at room temperature for 2 hours. Rationale: This detects slow precipitation or aggregation.

-

Acquisition:

-

Perform 1D

H NMR with water suppression (e.g., excitation sculpting). -

Set relaxation delay (

) to ≥ 2.0 s to ensure quantitative integration.

-

-

Analysis:

-

Solubility Check: Integrate the fragment signals relative to the TMSP standard.

-

Acceptance Criteria: Observed concentration must be >80% of theoretical concentration.

-

Stability Check: Look for new peaks indicating hydrolysis of the sulfonamide or hydration of the ketone (gem-diol formation). Note: Cyclobutanones are generally stable, but the ring strain can accelerate reactivity in extreme pH.

-

Protocol B: Synthetic Elaboration via Reductive Amination

Context: Once the sulfonamide motif binds to the target, the 3-oxo group serves as a vector to reach adjacent pockets. This protocol describes a parallel synthesis approach to install diverse amines.

Reaction Scheme:

Procedure:

-

Setup: In a 96-well deep-well plate or reaction vial, dissolve 3-oxocyclobutane-1-sulfonamide (1.0 equiv, 0.1 mmol) in 1,2-Dichloroethane (DCE) (1 mL).

-

Amine Addition: Add the diverse amine building block (1.2 equiv).

-

Tip: If using amine salts (e.g., HCl salts), add 1.2 equiv of Triethylamine (TEA).

-

-

Activation: Add Acetic Acid (2.0 equiv) to catalyze imine formation. Stir/shake for 30 minutes at Room Temperature (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.5 equiv).

-

Why STAB? It is milder than NaBH

and selective for imines over ketones, preventing direct reduction of the starting material.

-

-

Incubation: Seal and shake at RT for 16 hours.

-

Workup (Parallel):

-

Quench with saturated aqueous NaHCO

. -

Extract with Ethyl Acetate (x3).

-

Dry organic phase (MgSO

) and concentrate.

-

-

Purification: Purify via preparative HPLC. The polarity of the sulfonamide usually requires a gradient starting at 5–10% Acetonitrile.

Scientific Rationale & Troubleshooting

Why Cyclobutane? (The "Pucker" Effect) The cyclobutane ring is not flat; it exists in a puckered conformation to relieve torsional strain. In 1,3-substituted systems (like our 3-oxo-1-sulfonamide), this creates distinct cis and trans vectors.

-

Implication: When elaborating the ketone, the resulting amine will form diastereomers (cis and trans).

-

Recommendation: During lead optimization, separate these isomers early. Often, one isomer picks up a specific interaction (e.g., pi-stacking) that the other misses.

Reactivity of the Sulfonamide

The sulfonamide nitrogen (

References

-

Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.[2] ChemMedChem, 17(9), e202200113.[2] [Link]

-

Mullard, A. (2016). The expanding fragment space. Nature Reviews Drug Discovery, 15, 147–149. (Concept of "Escaping Flatland") [Link]

-

Vulpetti, A., & Dalvit, C. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.[3] Chemical Reviews, 119(23), 11857–11911. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxocyclobutane-1-sulfonamide

Welcome to the technical support resource for the synthesis of 3-Oxocyclobutane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this valuable synthetic building block. The strained cyclobutane ring, coupled with the functional requirements of the ketone and sulfonamide groups, presents unique challenges, often leading to suboptimal yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to optimize your synthetic protocols, enhance yields, and ensure the integrity of your final product.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-oxocyclobutane core?

The synthesis of the 3-oxocyclobutane moiety is a critical first stage, and its efficiency directly impacts the overall yield. The most common precursors are 3-oxocyclobutanecarboxylic acid or a protected 3-aminocyclobutanone.

-

From Malonates: A prevalent route involves the cyclization of malonate esters with 1,3-dihalopropane derivatives, followed by hydrolysis and decarboxylation. However, this method can suffer from high raw material costs and purification difficulties.[1] A patent describes a method starting from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, which requires extended heating (4 days at 140°C) and multiple extractions to isolate the product.[1]

-

From Acetoacetate Derivatives: Another classical approach is the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene. These reactions can be highly efficient but may require specialized photochemical equipment.

-

Flow Chemistry for Decarboxylation: For precursors like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, the acidic decarboxylation step is often a bottleneck in batch production, taking up to 72 hours.[2] Innovative continuous flow processes have been developed to significantly reduce reaction time and waste, making it a superior method for large-scale production.[2][3]

Q2: What is the most common method for introducing the sulfonamide functional group?

The classic and most direct method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[4] In the context of 3-Oxocyclobutane-1-sulfonamide, this would typically involve reacting 3-amino-cyclobutanone (or a protected version) with a suitable sulfonyl chloride. The base, often pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[4][5]

Q3: What are the key stability concerns for the 3-Oxocyclobutane-1-sulfonamide molecule?

The molecule's stability is governed by two primary features: the strained cyclobutane ring and the β-keto functionality.

-

Ring Strain: Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol), making them susceptible to ring-opening reactions under harsh acidic, basic, thermal, or reductive/oxidative conditions.[6][7] It is crucial to employ mild conditions during synthesis and workup.

-

Keto-Enol Tautomerism: The ketone at the 3-position can undergo enolization, which can lead to side reactions or epimerization if other stereocenters are present.

-

Hydrolysis: The sulfonamide group itself is generally stable, but the sulfonyl chloride intermediate is highly susceptible to hydrolysis.[8][9] The final product can also undergo hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[10]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Final Sulfonylation Step

Q: My reaction of 3-aminocyclobutanone with sulfonyl chloride is giving a very low yield of the desired 3-Oxocyclobutane-1-sulfonamide. What are the likely causes and solutions?

This is the most critical step for the final product assembly. Low yields here typically point to issues with the reactants, reaction conditions, or workup procedure.

Sulfonyl chlorides are highly electrophilic and reactive towards nucleophiles, especially water.

-

Expert Analysis: Moisture contamination is a primary culprit for low yields in sulfonamide synthesis.[11] If your sulfonyl chloride reagent has been improperly stored or your reaction is not performed under strictly anhydrous conditions, the reagent will hydrolyze to the unreactive sulfonic acid, halting the reaction.

-

Troubleshooting & Solutions:

-

Reagent Quality: Use a freshly opened bottle of sulfonyl chloride or purify older reagent by distillation or recrystallization.

-

Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.

-

Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

-

The choice of base, solvent, and temperature can dramatically affect the reaction outcome.

-

Expert Analysis: The base plays a dual role: it deprotonates the amine to increase its nucleophilicity (in some cases) and neutralizes the HCl byproduct. If the base is too weak or sterically hindered, the reaction can be slow. If the reaction medium becomes acidic, the amine starting material will be protonated to form an unreactive ammonium salt.

-

Troubleshooting & Solutions:

| Parameter | Problem | Recommended Solution | Rationale |

| Base | Incomplete reaction; formation of amine hydrochloride salt. | Use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). Pyridine can also be used and may act as a nucleophilic catalyst. | The base must be strong enough to scavenge HCl effectively but should not compete with the primary amine in reacting with the sulfonyl chloride.[4] |

| Solvent | Poor solubility of reactants; side reactions. | Use aprotic, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | These solvents will not react with the sulfonyl chloride and generally provide good solubility for the reactants.[12] |